5-Bromobenzo[d]isothiazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromobenzo[d]isothiazol-7-amine is a chemical compound with the molecular formula C7H5BrN2S. It is a derivative of benzoisothiazole, characterized by the presence of a bromine atom at the 5-position and an amine group at the 7-position of the isothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[d]isothiazol-7-amine typically involves the bromination of benzo[d]isothiazole followed by amination. One common method includes the reaction of benzo[d]isothiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[d]isothiazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives
Scientific Research Applications
5-Bromobenzo[d]isothiazol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 5-Bromobenzo[d]isothiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound’s bromine and amine groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Bromobenzo[d]isothiazol-3-amine: Another derivative with the bromine atom at the 3-position.
Benzo[d]thiazole-2-thiol: A related compound with a thiol group instead of an amine.
5-Bromobenzo[d]isothiazol-4-amine: A derivative with the amine group at the 4-position .
Uniqueness
5-Bromobenzo[d]isothiazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Properties
CAS No. |
1417793-29-3 |
---|---|
Molecular Formula |
C7H5BrN2S |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
5-bromo-1,2-benzothiazol-7-amine |
InChI |
InChI=1S/C7H5BrN2S/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2 |
InChI Key |
KXRCWSWMKCKYQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NS2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.